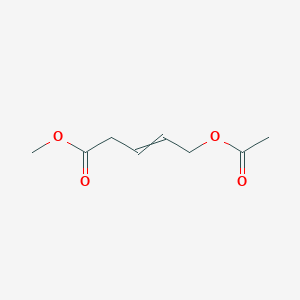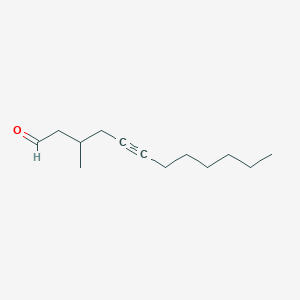
5-Dodecynal, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dodecynal, 3-methyl- is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a methyl group attached to the carbon chain. The presence of these functional groups imparts distinct chemical properties to 5-Dodecynal, 3-methyl-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecynal, 3-methyl- typically involves the alkylation of terminal alkynes followed by oxidation. One common method is the reaction of 1-decyne with methyl iodide in the presence of a strong base such as sodium amide to form 3-methyl-1-dodecyne. This intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield 5-Dodecynal, 3-methyl-.
Industrial Production Methods
Industrial production of 5-Dodecynal, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Dodecynal, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium amide (NaNH2), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 5-Dodecynoic acid, 3-methyl-
Reduction: 5-Dodecynol, 3-methyl-
Substitution: Various substituted alkynes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Dodecynal, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Dodecynal, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Dodecynal: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methyl-1-dodecyne: Lacks the aldehyde group, affecting its biological activity and applications.
5-Dodecynoic acid, 3-methyl-: The oxidized form of 5-Dodecynal, 3-methyl-, with different chemical and biological properties.
Uniqueness
5-Dodecynal, 3-methyl- is unique due to the presence of both an alkyne and an aldehyde group in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its utility in research and industry.
Eigenschaften
CAS-Nummer |
823785-37-1 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
3-methyldodec-5-ynal |
InChI |
InChI=1S/C13H22O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
YRRVPGRVUWIKKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCC(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


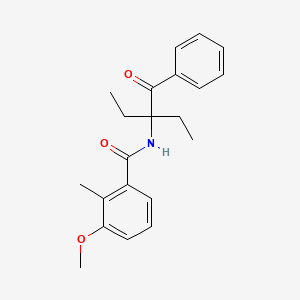
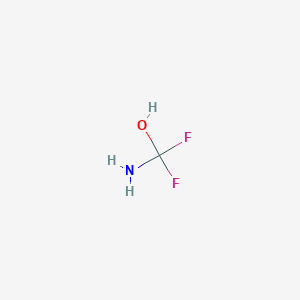


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
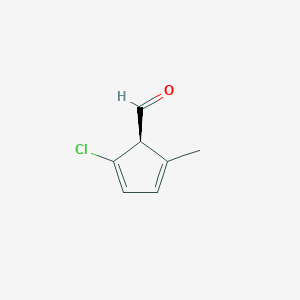
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
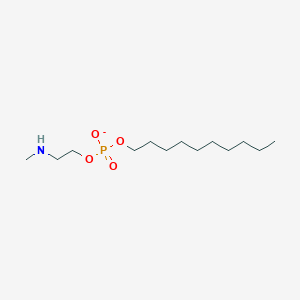
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
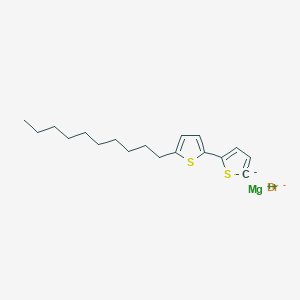
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
